Predicted Lipophilicity: Propoxy vs. Methoxy Analog Comparison
The predicted clogP of the target 4-propoxy compound is 1.20 [1]. In contrast, the directly analogous 4-methoxy derivative has a reported logP of 3.8 and cLogP of 3.6 [2]. This constitutes a >60% reduction in predicted lipophilicity for the propoxy analog, placing it in a more favorable property space for compounds requiring balanced solubility and permeability.
| Evidence Dimension | Calculated Partition Coefficient (clogP / logP) |
|---|---|
| Target Compound Data | clogP = 1.20 |
| Comparator Or Baseline | 4-Methoxy analog (CAS 2763750-02-1): logP = 3.8, cLogP = 3.6 |
| Quantified Difference | clogP reduced by ~2.4-2.6 log units |
| Conditions | Predicted values (in silico). Target: Sildrug predictor; Methoxy analog: Kuujia listing. |
Why This Matters
A lower logP is generally associated with improved aqueous solubility and a reduced risk of hERG binding, making the propoxy compound a strategically different starting point for oral drug development compared to the more lipophilic methoxy analog.
- [1] Sildrug.ibb.waw.pl. Draw a structure: C15H21NO3S. Accessed May 2026. View Source
- [2] Kujuja.com. Cas no 2763750-02-1 (4-Methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane). Accessed May 2026. View Source
